REACTION_CXSMILES
|
C(O[CH:5]([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])(=O)C.[CH:12]([O:15][CH2:16][CH3:17])=[CH:13][CH3:14].[CH2:18]([OH:20])[CH3:19].C(OCC)(OCC)OCC.B(F)(F)F.CCOCC>CCOCC>[CH2:10]([O:9][CH:5]([O:6][CH2:7][CH3:8])[CH:13]([CH3:14])[CH:12]([O:20][CH2:18][CH3:19])[O:15][CH2:16][CH3:17])[CH3:11] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(OCC)OCC
|
Name
|
ethyl propenyl ether ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC)OCC.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature overnight the yellow reaction solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting exotherm (5° to 37° C.) is controlled with an ice bath
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous sodium bicarbonate and again with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
followed by solvent removal
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(OCC)OCC)C)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |